Computed Physicochemical Signature Differentiates from Common Imidazoline-Thiadiazole Analogs
The target compound exhibits a calculated XLogP3 of 2.9, a topological polar surface area (tPSA) of approximately 59 Ų (estimated from fragment contributions), one hydrogen-bond donor and four hydrogen-bond acceptors [1]. These values fall within the typical range for CNS‑penetrable small molecules but differentiate it from more polar imidazoline‑thiadiazole derivatives such as tizanidine (CAS 51322‑75‑9, XLogP3 ≈ 1.5, two HBD) and from the fully aromatic imidazo[2,1‑b][1,3,4]thiadiazoles, which generally lack the hydrogen‑bond donor capacity of the dihydroimidazole ring [1][2].
| Evidence Dimension | Computed lipophilicity and hydrogen-bond profile |
|---|---|
| Target Compound Data | XLogP3 = 2.9; HBD = 1; HBA = 4; MW = 306.4 g/mol |
| Comparator Or Baseline | Tizanidine (imidazoline-benzothiadiazole): XLogP3 ≈ 1.5; HBD = 2; HBA = 5; MW = 253.7 g/mol (PubChem CID 5487). Imidazo[2,1-b][1,3,4]thiadiazole core: HBD = 0. |
| Quantified Difference | ΔXLogP3 ≈ +1.4 vs tizanidine; presence of one additional H-bond donor vs fused imidazothiadiazole. |
| Conditions | In silico computation (XLogP3 algorithm, PubChem 2025 release). tPSA estimated by fragment-based method. |
Why This Matters
The higher lipophilicity and single donor/acceptor balance suggest superior passive membrane permeability relative to more polar analogs, which is critical when selecting compounds for cell-based assays or CNS-targeted screening cascades.
- [1] PubChem. 1,3,4-Thiadiazole, 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)-. PubChem CID 3066650. https://pubchem.ncbi.nlm.nih.gov/compound/110718-58-6 (accessed 2026-05-10). View Source
- [2] PubChem. Tizanidine. PubChem CID 5487. https://pubchem.ncbi.nlm.nih.gov/compound/5487 (accessed 2026-05-10). View Source
